![molecular formula C10H18N2O6 B1623851 [(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester CAS No. 312904-86-2](/img/structure/B1623851.png)
[(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester
Overview
Description
[(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester, also known as DOXAA, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. DOXAA is a derivative of the amino acid glycine and has been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
[(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester has been studied for its potential applications in a range of scientific research fields. One area of interest is in the development of new drugs for the treatment of cancer. [(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester has been shown to have anti-tumor activity in vitro and in vivo, and it is thought to work by inducing cell death in cancer cells.
Another area of interest is in the study of oxidative stress and inflammation. [(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester has been shown to have antioxidant properties and to reduce inflammation in animal models. It is thought that [(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester works by scavenging free radicals and reducing the production of pro-inflammatory cytokines.
Mechanism Of Action
The mechanism of action of [(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester is not fully understood, but it is thought to involve several different pathways. One proposed mechanism is that [(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester works by inhibiting the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, which can lead to cell death in cancer cells.
[(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. Activation of this pathway leads to an increase in the production of antioxidant enzymes and a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
[(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor and antioxidant properties, [(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It is thought that [(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester works by reducing oxidative stress and inflammation in the brain.
[(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester has also been shown to have cardioprotective effects in animal models of heart disease. It is thought that [(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester works by reducing oxidative stress and inflammation in the heart, which can lead to improved cardiac function.
Advantages And Limitations For Lab Experiments
One advantage of [(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester is that it is a small molecule that is relatively easy to synthesize. This makes it a useful tool for studying the mechanisms of action of different compounds and for developing new drugs.
One limitation of [(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental systems and to develop new drugs based on its properties.
Future Directions
There are several future directions for research on [(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester. One area of interest is in the development of new drugs for the treatment of cancer. [(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester has shown promise as an anti-tumor agent, and further research is needed to determine its efficacy in different cancer types and in combination with other drugs.
Another area of interest is in the study of neurodegenerative diseases. [(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a treatment for diseases such as Alzheimer's and Parkinson's.
Finally, there is interest in using [(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester as a tool for studying the mechanisms of action of different compounds. By understanding how [(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester works, researchers can develop new drugs that target specific pathways and have fewer side effects than current treatments.
properties
IUPAC Name |
ethyl 2-[[2-(2,2-dimethoxyethylamino)-2-oxoacetyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O6/c1-4-18-7(13)5-11-9(14)10(15)12-6-8(16-2)17-3/h8H,4-6H2,1-3H3,(H,11,14)(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVJOAISKWPBOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(=O)NCC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432565 | |
Record name | Ethyl N-{[(2,2-dimethoxyethyl)amino](oxo)acetyl}glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester | |
CAS RN |
312904-86-2 | |
Record name | Ethyl N-{[(2,2-dimethoxyethyl)amino](oxo)acetyl}glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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